molecular formula C10H16ClNO B13524632 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride

1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride

Cat. No.: B13524632
M. Wt: 201.69 g/mol
InChI Key: NPZPHRQGWGLCNI-UHFFFAOYSA-N
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Description

1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a piperidine derivative, characterized by the presence of a pent-4-yn-1-yl group attached to the nitrogen atom of the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(Pent-4-yn-1-yl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:

    1-(But-3-yn-1-yl)piperidin-4-one: Similar in structure but with a shorter alkyne chain, leading to different chemical and biological properties.

    1-(Pent-4-yn-1-yl)piperidin-4-amine: Contains an amine group instead of a ketone, resulting in distinct reactivity and applications.

    1-(Pent-4-yn-1-yl)piperidin-4-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various research and industrial applications .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-pent-4-ynylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-4-7-11-8-5-10(12)6-9-11;/h1H,3-9H2;1H

InChI Key

NPZPHRQGWGLCNI-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1CCC(=O)CC1.Cl

Origin of Product

United States

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